Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Overview
Description
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a chemical compound with the CAS Number: 60437-30-1 . It has a molecular weight of 249.31 and a linear formula of C14H19NO3 .
Molecular Structure Analysis
The molecular structure of Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is given by the linear formula C14H19NO3 . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a solid at room temperature . The storage temperature is recommended to be dry and at room temperature .Scientific Research Applications
Biotransformation and Environmental Relevance
Research demonstrates the biotransformation processes of related compounds, shedding light on the degradation pathways of organic micropollutants in aquatic environments. This is critical for understanding the environmental fate and treatment of chemicals closely related to Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (Huntscha et al., 2014).
Synthesis of Novel Compounds
The compound plays a pivotal role in synthesizing novel chemical entities. For example, it is used in the development of new 1,4-benzodiazepine derivatives, showcasing its importance in medicinal chemistry for generating compounds with potential therapeutic applications (Wang et al., 2008).
Enzymatic Activity Studies
It serves as a substrate or intermediate in studies investigating enzymatic activities, such as acetylcholinesterase, which is crucial for developing treatments for neurological disorders. This application underscores its relevance in neuroscience research (Snyder et al., 1998).
Development of Drug Candidates
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is instrumental in synthesizing intermediates for drug candidates, such as Jak3 inhibitors, highlighting its significance in the pharmaceutical industry for creating innovative therapies (Chen Xin-zhi, 2011).
Exploration of Chemical Reactions
The compound facilitates the exploration of novel chemical reactions, including palladium-catalyzed methylation and arylation, expanding the toolkit available for synthetic chemists to modify and create complex molecules (Giri et al., 2007).
Safety And Hazards
properties
IUPAC Name |
methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWUAQUQAKCWPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492439 | |
Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
CAS RN |
60437-30-1 | |
Record name | Methyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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